2-Chloro-3-hexylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-hexylthiophene involves several steps. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation . In this process, n-butyllithium is slowly added to the solution of 2,5-dibromo-3-hexylthiophene in THF and stirred at −78 °C for 2 hours . Afterward, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane is added into the reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hexylthiophene consists of a thiophene ring with a chlorine atom attached at the 2-position and a hexyl group attached at the 3-position . The average mass of the molecule is 202.744 Da .Chemical Reactions Analysis
2-Chloro-3-hexylthiophene can undergo various chemical reactions. For instance, it can participate in nickel- and palladium-catalyzed protocols such as Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Physical And Chemical Properties Analysis
2-Chloro-3-hexylthiophene is a liquid at 20°C . It has a specific gravity of 1.06 at 20/20°C . The refractive index of the compound is 1.51 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Scientific Research Applications
Electronic and Photonic Devices
Chloroform, a solvent for poly(3-hexylthiophene) (P3HT) used in field-effect transistors, has limitations due to its low boiling point. Research has shown that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, can significantly improve the field-effect mobilities of P3HT films, which is crucial for electronic devices (Chang et al., 2004).
Controlled Polymerization
The controlled chain-growth polymerization of regioregular P3HT using catalysts like cis-chloro(phenyl)(dppp)nickel(II) has been developed. This process allows for the creation of P3HT with controlled molecular weights and narrow molecular weight distributions, a key aspect in creating high-performance polymers for electronic and photonic applications (Bronstein & Luscombe, 2009).
Photovoltaic and Solar Cell Applications
Studies have explored the degradation mechanism of P3HT under UV-visible light and thermal aging, crucial for understanding and improving the stability and efficiency of organic solar cells (Manceau et al., 2009). Additionally, the synthesis of donor-acceptor diblock copolymers involving P3HT has shown promise for use in organic photovoltaic applications due to their self-assembling and fluorescence quenching properties (Ono et al., 2014).
Photocatalysis
P3HT-modified TiO2 has demonstrated enhanced photocatalytic activity under visible light, indicating potential for environmental and energy applications (Wang et al., 2009).
Organic Electronics
The ability to tune the optical properties of polythiophenes like P3HT through postfunctionalization suggests potential applications in the field of organic electronics, particularly in enhancing solid-state emission (Li et al., 2002).
Future Directions
The future directions of 2-Chloro-3-hexylthiophene research are likely to focus on its applications in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
properties
IUPAC Name |
2-chloro-3-hexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSVVYUCAKNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719954 | |
Record name | 2-Chloro-3-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hexylthiophene | |
CAS RN |
817181-75-2 | |
Record name | 2-Chloro-3-hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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